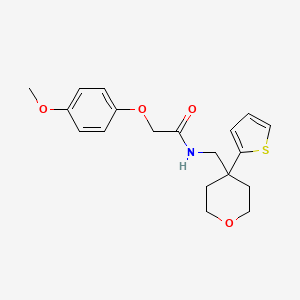

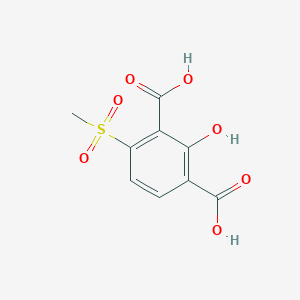

![molecular formula C28H23N3O4S B2553850 3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 780808-53-9](/img/structure/B2553850.png)

3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" is a complex molecule that appears to be related to several classes of compounds with diverse biological activities. The benzo[d]thiazol and chromen (or coumarin) moieties are common in molecules with pharmacological properties, such as antipsychotic activity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high yields and diastereoselectivity. For example, the synthesis of tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles was achieved through a 1,3-dipolar cycloaddition reaction, followed by oxidation to obtain the dehydrogenated products . Similarly, the synthesis of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives involved refluxing substituted 2-amino benzothiazoles with a chloroethoxy coumarin derivative in dry pyridine .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR spectroscopy and X-ray crystallography. These techniques help in determining the stereochemistry and confirm the formation of the desired products .

Chemical Reactions Analysis

Compounds containing benzo[d]thiazol moieties can participate in various chemical reactions. For instance, azidinium salts can react with azide ions to form azohomologous diazo compounds, which upon thermolysis generate nucleophilic carbenes that can be trapped by electrophiles . Additionally, the reactivity of such compounds can lead to the formation of different classes of molecules, such as diazepines and diazepinones, through photochemical nitrogen elimination and ring expansion .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their high reactivity and potential biological activity. The presence of multiple heterocyclic rings and functional groups can contribute to their pharmacological properties, as seen in the preliminary pharmacological screening of chromen-2-one derivatives, which showed dopamine D2 and serotonin 5HT2A receptor antagonist activity . The cytotoxicity and antimicrobial activity of related urea derivatives have also been evaluated, with some compounds showing significant effects at micromolar concentrations .

科学的研究の応用

Synthesis and Biological Applications

Studies have demonstrated innovative synthetic pathways and potential biological applications of compounds structurally related to the specified molecule. For instance, the synthesis of novel heterocyclic systems, such as imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones, through an intramolecular amidation reaction showcases the chemical versatility of chromen derivatives in creating biologically relevant molecules (Kolavi, Hegde, & Khazi, 2006). Additionally, docking studies on synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives for breast cancer illustrate the potential therapeutic applications of these compounds, highlighting the importance of structural features such as the oxolone moiety for interaction with cancer cell lines (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant properties of chromen derivatives underscores the potential of these compounds in developing new therapeutic agents. A study on the synthesis, anti-microbial activity, and cytotoxicity of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives revealed promising anti-microbial activity against various bacterial strains, showcasing the broad spectrum of bioactivity these molecules can offer (Shankar et al., 2017). Furthermore, the preparation and characterization of a coumarin substituted heterocyclic compound with significant antioxidant activity offer insights into the utility of these molecules in combating oxidative stress (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Chemical Reactivity and Synthesis of Heterocycles

The chemical reactivity and synthesis of heterocycles utilizing chromen derivatives as starting materials have been extensively explored. Novel approaches for the synthesis of bioactive heteroaryl thiazolidine-2,4-diones from 3-formylchromone highlight the synthetic utility of these compounds in constructing complex heterocyclic systems with potential antimicrobial activities (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Moreover, the development of new condensed coumarin derivatives through reactions with dinucleophiles demonstrates the versatility of chromen derivatives in heterocyclic chemistry, potentially leading to new materials with unique properties (Dekić et al., 2007).

特性

IUPAC Name |

11-[[3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-oxochromen-8-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O4S/c32-23-9-8-17-11-19(27-29-21-4-1-2-6-24(21)36-27)28(34)35-26(17)20(23)15-30-12-16-10-18(14-30)22-5-3-7-25(33)31(22)13-16/h1-9,11,16,18,32H,10,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGRSZWHMCBZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC5=C4OC(=O)C(=C5)C6=NC7=CC=CC=C7S6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

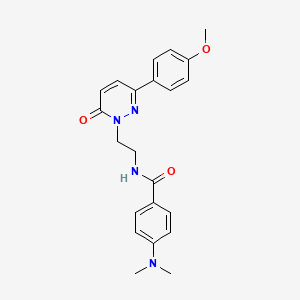

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)

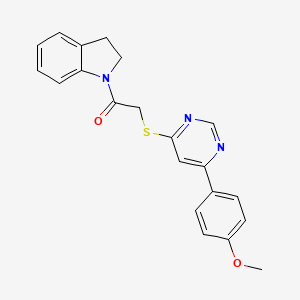

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

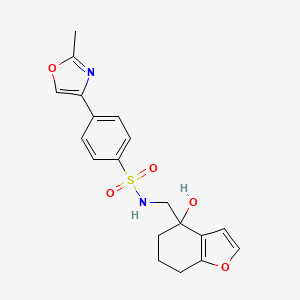

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)

![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)

![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)